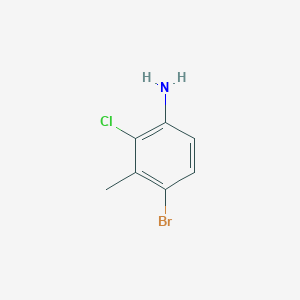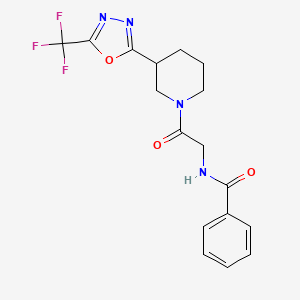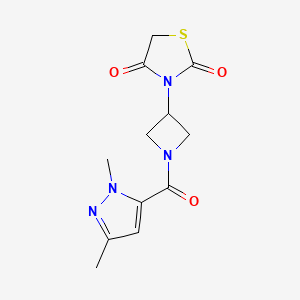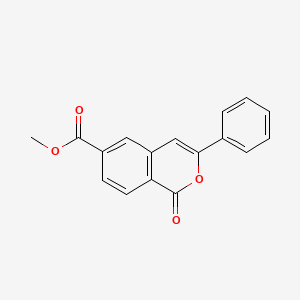![molecular formula C22H22N4O2S B2773620 Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate CAS No. 1242950-59-9](/img/structure/B2773620.png)
Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate” belong to a class of organic compounds known as aminopyridines and derivatives . These are organic compounds containing an amino group attached to a pyridine ring.
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an amino group (NH2), a carbonyl group (C=O), and a methoxy group (CH3O) attached at specific positions .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, similar compounds are known to undergo a variety of chemical reactions. For instance, pinacol boronic esters can undergo catalytic protodeboronation .Wissenschaftliche Forschungsanwendungen
Tumor Cell Growth Inhibition
Methyl 6-{[(3-methoxyphenyl)amino]carbonyl}pyridine-2-carboxylate derivatives have been explored for their potential in inhibiting tumor cell growth. Research by Queiroz et al. (2011) synthesized and evaluated derivatives for their growth inhibitory activity on human tumor cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and A375-C5 (melanoma). The study found that certain derivatives significantly altered cell cycle distribution and induced apoptosis in NCI-H460 cell lines, highlighting their potential as anticancer agents (Queiroz et al., 2011).
Corrosion Inhibition
Pyridine derivatives, including those structurally related to this compound, have been studied for their corrosion inhibition properties. Ansari et al. (2015) investigated the adsorption and corrosion inhibition effect of pyridine derivatives on mild steel in hydrochloric acid. The study used gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, demonstrating these compounds' effectiveness as corrosion inhibitors. This suggests potential applications in protecting industrial metals from corrosive environments (Ansari et al., 2015).
Insecticidal Activity
Research on pyridine derivatives also extends to their insecticidal properties. Bakhite et al. (2014) synthesized pyridine derivatives and assessed their toxicity against the cowpea aphid, Aphis craccivora. One compound demonstrated insecticidal activity approximately four times that of the commercial insecticide acetamiprid. This indicates the potential of this compound derivatives in developing new, effective insecticides (Bakhite et al., 2014).
Anticonvulsant Properties
The crystal structures of anticonvulsant enaminones, including those with a core structure similar to this compound, were determined to understand their properties better. The study by Kubicki et al. (2000) focused on the hydrogen bonding in these compounds, which is crucial for their bioactivity as anticonvulsants. Understanding these structural aspects can guide the design of new drugs with improved efficacy and reduced side effects (Kubicki et al., 2000).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in changes that lead to their various biological activities . The compound’s interaction with its targets could involve binding to the active sites of the receptors, leading to conformational changes that affect the function of the receptors .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, suggesting that they may affect the viral replication pathway .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the compound’s action could result in various molecular and cellular effects depending on the specific biological activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-11-7-6-8-12(2)18(11)25-16(27)10-26-15(5)24-19-17-13(3)9-14(4)23-21(17)29-20(19)22(26)28/h6-9H,10H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAATCCCVXZXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-(3-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2773539.png)
![3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2773542.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2773543.png)



![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)
![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2773551.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2773552.png)
![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2773554.png)

![1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2773558.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2773560.png)